1-Guanidinium-7-aminoheptane belongs to the class of organic compounds known as orthocarboxylic acid derivatives. These compounds contain the orthocarboxylic acid functional group, characterized by the presence of amino groups and hydrocarbon derivatives in their structure . The compound is recognized as an experimental drug with potential applications in scientific research, particularly in oncology due to its biological activity.
The synthesis of 1-Guanidinium-7-aminoheptane typically involves reactions between guanidine derivatives and various amino compounds. One proposed method includes the reaction of an amino compound that has at least one replaceable hydrogen on the amino group with a cyanamide compound at elevated temperatures, facilitated by controlled quantities of hydroxyl ions as catalysts. This process can yield high purity products through crystallization from the reaction mixture .
The molecular structure of 1-Guanidinium-7-aminoheptane can be represented by its IUPAC name: (7-aminoheptyl)(diaminomethyl)amine. The structural formula indicates that it consists of a seven-carbon backbone with an amino group attached at one end and a guanidinium group at another.
1-Guanidinium-7-aminoheptane participates in several chemical reactions due to its functional groups:
These reactions highlight the compound's versatility in synthetic organic chemistry and potential applications in drug development.
Research indicates that 1-Guanidinium-7-aminoheptane exhibits significant biological activity, particularly as an inhibitor of deoxyhypusine synthase. This enzyme is crucial for the post-translational modification of eukaryotic initiation factor 5A (eIF5A), which plays a role in cellular proliferation and differentiation.
The inhibition of deoxyhypusine synthase by this compound can lead to anti-proliferative effects in various cancer cell lines, suggesting its potential therapeutic application in oncology. Experimental studies have demonstrated that this inhibition can disrupt normal cellular functions, leading to reduced cell growth.
Relevant data from molecular interaction studies indicate that 1-Guanidinium-7-aminoheptane has a logarithm of partition coefficient (LogP) value of -0.8, indicating good solubility characteristics .
1-Guanidinium-7-aminoheptane has several notable applications:
Hydroxylamine derivatives of GC7 introduce a reactive aminooxy group (-ONH₂) that serves as a versatile chemical handle for bioconjugation or prodrug strategies. These derivatives enable site-specific modification of biomolecules via oxime ligation, expanding the utility of GC7 beyond conventional inhibition. The synthetic pathway employs a Mitsunobu reaction as a pivotal step for installing the hydroxylamine functionality while preserving the heptyl chain integrity [3].
A representative synthesis begins with N-Boc-protected 6-aminohexan-1-ol. Under Mitsunobu conditions (triphenylphosphine/diisopropyl azodicarboxylate), the alcohol undergoes coupling with N,N′-di-Boc-1H-pyrazole-1-carboxamidine to yield the O-alkylated guanidinium precursor. Subsequent acidic deprotection liberates the terminal guanidinium group, while the amino group remains Boc-protected. The terminal amine is then transformed to the hydroxylamine via a two-step sequence: (1) carbamate formation using N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), followed by (2) nucleophilic displacement with O-tert-butyldiphenylsilylhydroxylamine and final deprotection [3].
Table 1: Synthetic Yields for Hydroxylamine Derivative Synthesis
| Synthetic Step | Reagents/Conditions | Yield (%) | Key Purification Method |
|---|---|---|---|
| Mitsunobu Coupling | PPh₃, DIAD, THF, RT, 2h | 81-88% | Silica chromatography (EtOAc/pentane) |
| Boc Deprotection | TFA/DCM (1:1), 0°C→RT | Quantitative | Solvent evaporation |
| Hydroxylamine Installation | Fmoc-OSu, then NH₂OTBDPS | 65-72% | Preparative HPLC |
Installing the guanidinium moiety selectively without compromising the aminooxy functionality presents a significant orthogonality challenge. Aminooxy groups exhibit nucleophilicity comparable to primary amines, necessitating precise reaction control. The key strategy employs differential protecting groups with distinct deblocking conditions:
These strategies achieve >95% regioselectivity, confirmed via LC-MS monitoring of model reactions. The orthogonal protection approach is particularly effective for synthesizing asymmetric derivatives bearing both aminooxy and guanidinium termini [3].
Optimized routes utilizing Boc-protected intermediates significantly enhance synthetic efficiency and purity of GC7 analogues. The methodology capitalizes on the stability of N-Boc-N′-alkyl-guanidines toward diverse reaction conditions and purification steps. A streamlined three-step sequence from commercially available 1,7-diaminoheptane delivers GC7 in high overall yield:
Table 2: High-Yield Synthesis of GC7 from Boc-Protected Precursors
| Step | Key Intermediate | Critical Parameters | Yield | Purity (HPLC) |
|---|---|---|---|---|
| 1. Mono-Boc Protection | N¹-Boc-1,7-diaminoheptane | Biphasic CH₂Cl₂/sat. aq. NaHCO₃, 0°C→RT | 85-90% | >95% |
| 2. Guanidinylation | N¹-Boc-N⁷-(N,N′-di-Boc-guanidinyl)-1,7-diaminoheptane | Anhyd. THF, RT, 12h, stoichiometric control | 92-95% | >98% |
| 3. Global Deprotection | 1-Guanidinium-7-aminoheptane trifluoroacetate | TFA/CH₂Cl₂ (1:1), 0°C→RT, 3h | Quantitative | >98% |
This route minimizes chromatographic purification, enhances scalability, and avoids hazardous reagents. The Boc-protected guanidinium intermediate exhibits excellent crystallinity, facilitating high-purity isolation critical for pharmaceutical applications [3] [5].
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2